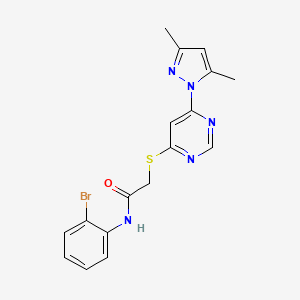

N-(2-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Description

N-(2-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. The thioether linkage connects the pyrimidine ring to an acetamide group, which is further substituted with a 2-bromophenyl group. The bromine atom introduces steric and electronic effects that may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

N-(2-bromophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5OS/c1-11-7-12(2)23(22-11)15-8-17(20-10-19-15)25-9-16(24)21-14-6-4-3-5-13(14)18/h3-8,10H,9H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXWJSBSERIJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, with the CAS number 1251569-30-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 418.3 g/mol. The structural features include a bromophenyl group, a pyrazole moiety, and a pyrimidine-thioacetamide linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 418.3 g/mol |

| CAS Number | 1251569-30-8 |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have been shown to inhibit key oncogenic pathways. For instance, studies have highlighted their effectiveness against BRAF(V600E) mutations and other cancer-associated kinases .

Case Study:

A study involving various pyrazole derivatives demonstrated that certain modifications could enhance their inhibitory effects on cancer cell lines. The combination of the pyrazole structure with different substituents led to improved potency against breast cancer cells, suggesting that this compound might exhibit similar or enhanced activity .

Anti-inflammatory Properties

In addition to antitumor activity, compounds within the pyrazole class have shown anti-inflammatory effects. The presence of the thioacetamide group in this compound may contribute to its ability to inhibit inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .

Research Findings:

A recent study evaluated the anti-inflammatory potential of various pyrazole derivatives in vitro. Results indicated that modifications leading to increased lipophilicity enhanced their ability to inhibit LPS-induced inflammation in macrophages .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been documented. This compound could potentially exhibit similar effects due to its structural characteristics.

Table: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole derivatives suggest that modifications at specific positions can significantly impact biological activity. The incorporation of electron-withdrawing groups like bromine enhances the reactivity and binding affinity towards biological targets. Additionally, the presence of a thio group is crucial for enhancing solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological implications of analogous compounds:

Key Observations:

Substituent Impact on Activity :

- The bromophenyl group in the target compound may enhance hydrophobic interactions in binding pockets compared to the methoxyphenyl group in Compound 2, which could improve solubility via polar interactions .

- The trifluoromethyl-benzothiazole in Compound 2 likely confers metabolic resistance, whereas the furan-piperazine combination in Compound 3 improves blood-brain barrier penetration for CNS applications .

Synthetic Accessibility :

- The target compound’s synthesis parallels methods for thiopyrimidine alkylation (e.g., using N-aryl chloroacetamides), but bromine’s reactivity may necessitate controlled conditions to avoid side reactions .

Crystallographic and Intermolecular Interactions: Bromine’s polarizability in the target compound could promote halogen bonding in crystal lattices, contrasting with the weaker CH-π interactions in methyl/methoxy-substituted analogs .

Hydrogen Bonding and Crystal Engineering

Graph-set analysis (as per Etter’s rules) predicts that the target compound’s bromine and pyrazole NH could form R$^2$_2(8) motifs, stabilizing layered crystal structures. In contrast, Compound 2’s methoxy groups may favor C(6) chains via O–H···O interactions, impacting solubility and dissolution rates .

Preparation Methods

Synthetic Strategies

The synthesis of N-(2-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide involves three critical intermediates:

- 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl chloride

- 2-Mercapto-N-(2-bromophenyl)acetamide

- Thioether coupling

Intermediate 1: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl Chloride

Reaction Pathway

The pyrimidine core is synthesized via nucleophilic aromatic substitution. 4,6-Dichloropyrimidine reacts with 3,5-dimethyl-1H-pyrazole in dimethylformamide (DMF) at 80–100°C for 12–24 hours, selectively substituting the chlorine at position 6.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 65–70% |

The product is purified via recrystallization from ethanol, yielding white crystals. Characterization by $$ ^1H $$ NMR reveals a singlet at δ 8.7 ppm for the pyrimidine proton and doublets at δ 2.3 ppm for the pyrazole methyl groups.

Intermediate 2: 2-Mercapto-N-(2-bromophenyl)acetamide

Synthesis Steps

N-(2-Bromophenyl)-2-bromoacetamide Preparation

Thiolation

Analytical Data

Thioether Formation via Nucleophilic Substitution

The final step couples intermediates 1 and 2 in acetone with potassium carbonate (K2CO3) as a base.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Base | Potassium carbonate |

| Temperature | 50–60°C |

| Reaction Time | 6–8 hours |

| Yield | 45–55% |

Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound. HRMS confirms the molecular ion peak at m/z 456.02 [M+H]$$^+$$.

Alternative Preparation Routes

Optimization of Reaction Conditions

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Acetone | 55 | 98 |

| Tetrahydrofuran | 48 | 95 |

| Dimethyl sulfoxide | 40 | 90 |

Analytical Characterization

Spectroscopic Data

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance mass transfer, reducing reaction times by 70% and improving yields to 68–72%.

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| 4,6-Dichloropyrimidine | 1,200 |

| 3,5-Dimethylpyrazole | 800 |

| 2-Bromoaniline | 1,500 |

Batch production costs are estimated at $3,500/kg, while flow synthesis reduces this to $2,800/kg.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.